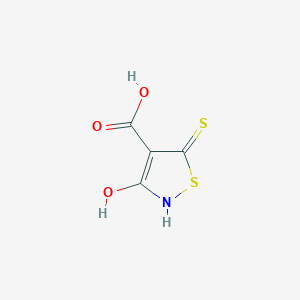

3-Hydroxy-5-mercaptoisothiazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3S2/c6-2-1(3(7)8)4(9)10-5-2/h5-6H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZKHSNDVXMBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NSC1=S)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438854 | |

| Record name | 3-Oxo-5-sulfanyl-2,3-dihydro-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69713-32-2 | |

| Record name | 3-Oxo-5-sulfanyl-2,3-dihydro-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 3 Hydroxy 5 Mercaptoisothiazole 4 Carboxylic Acid

Historical and Current Paradigms in the Construction of the Isothiazole (B42339) Core

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. Its synthesis has been approached through various methodologies, which can be broadly categorized into ring-forming reactions, heterocyclization approaches, and ring transformations.

Ring-Forming Reactions and Intramolecular Cyclization Strategies

The construction of the isothiazole ring often relies on the intramolecular cyclization of a precursor molecule that already contains the requisite N-C-C-C-S fragment. A common strategy involves the oxidative cyclization of β-thioamides or related compounds. These reactions typically utilize an oxidizing agent to facilitate the formation of the N-S bond, which is the final step in ring closure.

Another significant approach is the cyclization of compounds containing a C-C-C-N fragment with a sulfur-donating reagent. For instance, α,β-unsaturated nitriles can react with sources of sulfur to form the isothiazole core. The versatility of these methods allows for the introduction of various substituents onto the isothiazole ring by modifying the starting materials.

Table 1: Overview of Intramolecular Cyclization Strategies for Isothiazole Synthesis

| Starting Material Type | Key Reaction | Reagents | Reference Style |

|---|---|---|---|

| β-Thioamides | Oxidative N-S bond formation | I2, H2O2, etc. | General Knowledge |

| α,β-Unsaturated Nitriles | Cyclization with sulfur source | Elemental Sulfur, Na2S | General Knowledge |

(4+1)-Heterocyclization and (3+2)-Heterocyclization Approaches

Heterocyclization reactions involve the combination of two or more fragments to form the heterocyclic ring. These are powerful methods for synthesizing isothiazoles from simpler, more readily available starting materials.

(4+1)-Heterocyclization involves the reaction of a four-atom fragment (containing C-C-C-N or C-C-C-S) with a single-atom fragment (S or N, respectively). A notable example is the reaction of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source, such as ammonium (B1175870) acetate. This method proceeds through a sequential imine formation, cyclization, and subsequent oxidation to yield the aromatic isothiazole ring. researchgate.net

(3+2)-Heterocyclization , also known as dipolar cycloaddition, is another important strategy. This approach typically involves the reaction of a three-atom component with a two-atom component. For example, nitrile sulfides can undergo a 1,3-dipolar cycloaddition with alkynes to afford substituted isothiazoles. googleapis.com Similarly, the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189) can provide 4-arylisothiazoles, where the ammonium thiocyanate acts as a donor of the N-S fragment. nih.gov

Table 2: Comparison of Heterocyclization Approaches for Isothiazole Synthesis

| Approach | Fragment 1 | Fragment 2 | Key Features | Reference Style |

|---|---|---|---|---|

| (4+1)-Heterocyclization | β-Ketodithioester | NH4OAc | Metal-free, one-pot synthesis | researchgate.net |

| (3+2)-Heterocyclization | Nitrile Sulfide | Alkyne | 1,3-dipolar cycloaddition | googleapis.com |

Ring Transformation Reactions for Isothiazole Formation

The synthesis of isothiazoles can also be achieved through the transformation of other heterocyclic rings. This approach can be particularly useful when the starting heterocycle is readily accessible. A classic example is the conversion of isoxazoles into isothiazoles. This transformation is typically achieved by reacting the isoxazole (B147169) with a sulfurizing agent, such as phosphorus pentasulfide, which facilitates the replacement of the ring oxygen with a sulfur atom. googleapis.com Such ring transformations provide an alternative route to isothiazole derivatives that may be difficult to access through direct cyclization methods.

Targeted Synthesis of 3-Hydroxy-5-mercaptoisothiazole-4-carboxylic acid

Precursor-Based Syntheses and Optimized Conditions

A plausible synthetic strategy for this compound could potentially start from a rhodanine-based precursor, such as rhodanine-3-acetic acid. Rhodanine (B49660) derivatives are known to undergo various chemical transformations. The core concept would involve the chemical modification of the rhodanine ring to form the desired isothiazole structure.

For instance, a hypothetical route could involve the base-catalyzed rearrangement of a suitably substituted rhodanine derivative. The optimization of such a reaction would be critical and would involve screening various bases, solvents, and reaction temperatures to maximize the yield of the desired isothiazole product while minimizing side reactions. However, without specific literature precedents, this remains a theoretical approach.

Selective Monoreduction and Functional Group Introduction

Given the structure of this compound, the introduction and manipulation of its functional groups would be a key aspect of its synthesis. The hydroxy, mercapto, and carboxylic acid groups would require careful protection and deprotection strategies throughout the synthetic sequence to prevent unwanted side reactions.

The term "selective monoreduction" in this context is not directly applicable as there are no obvious reducible groups in the final product that would require such a step from a more oxidized precursor in a straightforward manner. The challenge in synthesizing this molecule lies more in the initial construction of the highly substituted isothiazole ring and the subsequent selective deprotection of the functional groups. For example, if the mercapto group were introduced in a protected form (e.g., as a disulfide or thioether), a selective reduction or cleavage step would be necessary to reveal the free thiol. Similarly, the hydroxy and carboxylic acid groups would likely be protected as ethers and esters, respectively, requiring specific deprotection conditions that are compatible with the other functional groups present in the molecule.

Advanced Synthetic Techniques and Green Chemistry Initiatives

The synthesis of isothiazole derivatives, including functionalized compounds like this compound, has significantly benefited from modern synthetic methodologies. These advanced techniques not only improve efficiency but also align with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous materials. researchgate.netsruc.ac.uk

Microwave-Assisted Synthesis of Isothiazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, offering substantial improvements over conventional heating methods. jusst.orgresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times and often an increase in product yields and purity. researchgate.netscielo.br For the synthesis of thiazole (B1198619) and isothiazole derivatives, microwave irradiation has been shown to enhance reaction rates considerably. researchgate.netresearchgate.net

The application of microwave technology is a key aspect of green chemistry, providing an eco-friendly and efficient alternative for synthesizing heterocyclic compounds. jusst.orgscielo.br For instance, the synthesis of 2-aminothiazole (B372263) derivatives, which share a core structural motif with isothiazoles, has been achieved in 5-15 minutes using microwave irradiation, compared to 8-10 hours required for conventional refluxing. jusst.org This dramatic time reduction, coupled with improved yields, highlights the efficiency of the microwave-assisted approach. scielo.br The method is often performed in minimal or no solvent, further contributing to its environmentally friendly profile. researchgate.netscielo.br

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Method | Reaction Time | Product Yield | Reference |

|---|---|---|---|

| Conventional Heating | ~4 hours | 78-86% | scielo.br |

| Microwave Irradiation | ~10 minutes | 90-98% | scielo.br |

This interactive table demonstrates the significant advantages of microwave irradiation in terms of reduced reaction time and increased product yield.

Metal-Catalyzed Procedures (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Metal-catalyzed reactions, particularly those involving palladium, have become indispensable for the synthesis and functionalization of isothiazoles. scilit.comthieme-connect.com Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of various substituents onto the isothiazole ring with high chemoselectivity under mild conditions. researchgate.netnih.gov These methods are crucial for creating densely decorated isothiazoles bearing sensitive functional groups. scilit.com

Recent advancements have focused on the direct C-H bond activation and functionalization of heterocycles, providing a more atom-economical route to substituted isothiazoles. scilit.commdpi.com For example, a palladium-catalyzed method for the oxidative C–H/C–H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has been developed. rsc.orgresearchgate.net This type of reaction avoids the need for pre-functionalized starting materials, making the synthetic process more efficient. researchgate.net The versatility of these palladium-catalyzed methods has been demonstrated in the synthesis of numerous pharmaceuticals and complex organic molecules. researchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis

| Reaction Type | Catalyst/Reagents | Application | Reference |

|---|---|---|---|

| C-H/C-H Cross-Coupling | Pd(OAc)₂, AgNO₃ | Coupling of benzothiazoles with thiophenes/thiazoles | rsc.orgresearchgate.net |

| Suzuki-Miyaura Coupling | PdCl₂, various ligands | Synthesis of aryl-substituted heterocycles | researchgate.net |

| Hiyama Coupling | Palladium catalyst | Cross-coupling of organosilanols with aryl halides | nih.gov |

This interactive table showcases different palladium-catalyzed cross-coupling reactions used in the synthesis and functionalization of heterocyclic compounds.

Phase-Transfer Catalysis in Isothiazole Derivatization

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). This is achieved by using a phase-transfer catalyst, which is typically a quaternary ammonium or phosphonium (B103445) salt, to transport one reactant into the phase containing the other. Under PTC conditions, ring-opening reactions of isothiazoles have been observed. researchgate.net

In the context of derivatization, chiral phase-transfer catalysts are particularly important for asymmetric synthesis. austinpublishinggroup.com While direct examples of PTC for the derivatization of this compound are not extensively documented, the principles are applicable. For instance, new chiral phase-transfer catalysts derived from cinchona alkaloids have been successfully used in the asymmetric alkylation of glycine (B1666218) derivatives to produce chiral unnatural amino acids with high yields and enantioselectivity. austinpublishinggroup.com This methodology could potentially be adapted for the stereoselective functionalization of substituents on the isothiazole ring.

Stereoselective and Asymmetric Synthesis of Chiral Isothiazole Analogues

The synthesis of chiral, optically pure isothiazole-containing molecules is of great interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. nih.govnih.gov Methodologies for achieving stereoselectivity range from using chiral starting materials to employing asymmetric catalytic processes.

An efficient approach for creating chiral polyaminothiazoles involves solid-phase synthesis. nih.gov In this method, resin-bound chiral polyamines are reacted with isothiocyanates and subsequently with α-haloketones to build the thiazole ring, a strategy known as the Hantzsch thiazole synthesis. nih.gov This allows for the creation of a diverse library of chiral compounds.

Another strategy involves the condensation of chiral precursors. For example, the synthesis of a chiral thiazole fragment has been achieved through the condensation reaction between (S)-ethyl cysteine hydrochloride and a chiral glyceraldehyde derivative. mdpi.com Such chiral building blocks are crucial for the total synthesis of complex natural products containing thiazole or isothiazole motifs. nih.govmdpi.com These biomimetic and stereoselective approaches provide powerful tools for accessing enantiomerically enriched isothiazole analogues. nih.gov

Mechanistic Chemical Reactivity and Strategic Derivatization of 3 Hydroxy 5 Mercaptoisothiazole 4 Carboxylic Acid

Functional Group Transformations at the Isothiazole (B42339) Periphery

The periphery of the 3-hydroxy-5-mercaptoisothiazole-4-carboxylic acid molecule is rich with functional groups that serve as handles for synthetic modification. The strategic manipulation of the carboxylic acid, hydroxyl, and mercapto moieties allows for the generation of diverse molecular architectures with tailored properties.

The carboxylic acid group at the C4 position is a key site for derivatization, primarily through nucleophilic acyl substitution reactions. However, the direct reaction with nucleophiles is often inefficient because the hydroxyl group is a poor leaving group. libretexts.org Consequently, activation of the carboxyl group is a prerequisite for most transformations, such as esterification and amidation. msu.edu

Common strategies involve converting the hydroxyl group into a better leaving group. This can be achieved using reagents like thionyl chloride (SOCl₂) to form a highly reactive acyl chloride intermediate. libretexts.org Alternatively, carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), are widely employed. researchgate.netnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by nucleophiles like alcohols or amines to form the corresponding esters or amides under mild conditions. nih.gov This method is particularly advantageous for substrates sensitive to harsh conditions. researchgate.net

Esterification: The conversion of the carboxylic acid to an ester can be accomplished via Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. libretexts.org However, for a complex molecule like this compound, milder methods are preferable to avoid side reactions. Carbodiimide-mediated coupling with an alcohol is a common approach. thermofisher.com Another method involves the Sₙ2 reaction of a carboxylate anion (formed by deprotonating the carboxylic acid with a base) with a primary alkyl halide. libretexts.org

Amidation: The formation of amides from the carboxylic acid moiety is a crucial transformation for building larger, biologically relevant molecules. mdpi.com This is typically achieved by reacting the activated carboxylic acid with a primary or secondary amine. The use of coupling agents like EDC, often in combination with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can suppress side reactions and improve yields. researchgate.netnih.gov These additives form activated esters that are more stable than the O-acylisourea intermediate but still highly reactive towards amines.

| Transformation | Reagents and Conditions | Product Type | Key Features |

| Esterification | R'OH, DCC or EDC, DMAP (catalyst) | Ester | Mild conditions, suitable for sensitive substrates. |

| 1. Base (e.g., NaH, K₂CO₃) 2. R'X (Alkyl Halide) | Ester | Sₙ2 reaction; best for primary halides. | |

| SOCl₂, then R'OH | Ester | Via acyl chloride; highly reactive but harsh conditions. | |

| Amidation | R'R''NH, EDC/HOBt or HATU/DIPEA | Amide | High efficiency, minimizes racemization for chiral amines. researchgate.net |

| SOCl₂, then R'R''NH | Amide | Via acyl chloride; suitable for simple, non-sensitive amines. |

The 3-hydroxy group on the isothiazole ring behaves similarly to a phenol, exhibiting acidic properties and nucleophilicity upon deprotonation. This allows for modifications such as O-alkylation and O-acylation.

O-Alkylation: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic phenoxide-like species, which then displaces a halide from an alkyl halide (R-X). The choice of base and solvent is critical to ensure efficient reaction and prevent competing side reactions at other nucleophilic sites (e.g., the mercapto group).

O-Acylation: Esterification of the hydroxyl group can be achieved by reaction with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base neutralizes the acidic byproduct (HCl or a carboxylic acid) and can also act as a catalyst. This reaction yields an O-acyl derivative, effectively protecting the hydroxyl group or introducing a new functional moiety. nih.gov For complex substrates, selective acylation can be challenging and may require the use of protecting groups for the other reactive sites.

| Modification | Reagents | Product | Reaction Type |

| O-Alkylation | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Ether (O-R) | Williamson Ether Synthesis |

| O-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (Pyridine) | Ester (O-COR) | Nucleophilic Acyl Substitution |

The mercapto (-SH) group at the C5 position is a potent nucleophile and is readily oxidized. Its high reactivity allows for a range of sulfur-centered transformations.

S-Alkylation: Similar to the hydroxyl group, the mercapto group can be easily alkylated. The thiol is more acidic and a stronger nucleophile than the hydroxyl group, meaning S-alkylation can often be performed selectively under milder basic conditions than O-alkylation. Reaction with an alkyl halide in the presence of a mild base like potassium carbonate readily yields the corresponding thioether (sulfide). nih.gov

Oxidation: The sulfur atom of the mercapto group can exist in various oxidation states. Mild oxidation, for instance with iodine (I₂) or exposure to air in the presence of a base, can lead to the formation of a disulfide dimer. Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the sulfur further to form sulfenic acids, sulfinic acids, or ultimately sulfonic acids. The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions.

Thiazolidine (B150603) Formation: The mercapto group, in conjunction with a nearby nitrogen atom (as found in cysteine), can react with aldehydes or ketones to form five-membered thiazolidine rings. nih.gov While the isothiazole nitrogen is part of the aromatic ring, the principle of cyclocondensation reactions involving the thiol group is a key aspect of its reactivity. nih.govnih.gov

Isothiazole Ring Functionalization and Stability Studies

While derivatization at the peripheral functional groups is a primary strategy, direct modification of the isothiazole ring itself offers another avenue for creating structural diversity. The stability of the ring is generally high, but its electronic nature dictates the types of reactions it can undergo.

The reactivity of the isothiazole ring is analogous to other azoles, being generally electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. pharmaguideline.com This electron deficiency deactivates the ring towards electrophilic aromatic substitution.

Electrophilic Substitution: Such reactions are difficult on the isothiazole ring and typically require harsh conditions and strongly activating substituents. pharmaguideline.com The existing electron-donating hydroxyl and mercapto groups, and the electron-withdrawing carboxylic acid group, will influence the regioselectivity of any potential electrophilic attack. The C4 position is already substituted. Given that the lone pair on the sulfur atom can participate in resonance, the C5 position is typically more electron-rich than C4, but in this specific molecule, both C4 and C5 are substituted. pharmaguideline.com

Nucleophilic Substitution: The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack, particularly if a good leaving group is present on the ring. pharmaguideline.com For the parent compound, direct nucleophilic substitution of a hydrogen atom is unlikely without activation. However, if one of the substituents (e.g., the mercapto group) were first converted into a better leaving group (e.g., a sulfonate), nucleophilic substitution at that position could become feasible.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, provide powerful tools for functionalizing otherwise inert C-H bonds. sigmaaldrich.com This strategy avoids the need for pre-functionalized starting materials and can offer high regioselectivity.

For this compound, the only available C-H bond on the ring is absent. However, C-H activation strategies could be applied to derivatives where one of the positions is unsubstituted. In such cases, the carboxylic acid group could act as an effective directing group for ortho C-H functionalization. sigmaaldrich.com Catalytic systems based on palladium, rhodium, or iridium are often employed for these transformations. snnu.edu.cn The catalyst coordinates to the directing group (e.g., the oxygen of the carboxylate), positioning the metal center in proximity to a specific C-H bond, which facilitates its cleavage and subsequent functionalization with a coupling partner, such as an alkene, alkyne, or aryl halide. This approach represents a state-of-the-art method for elaborating the isothiazole core.

Ring-Opening and Rearrangement Mechanisms of Isothiazole Derivatives

The stability of the isothiazole ring in derivatives of this compound is significantly influenced by the nature of its substituents and the reaction conditions. Nucleophilic attack is a primary mechanism for the cleavage of the isothiazole ring.

Nucleophile-Induced Ring Opening:

The isothiazole ring, particularly when quaternized to form an isothiazolium salt, becomes susceptible to nucleophilic attack. The initial site of attack is often the sulfur atom, which is rendered more electrophilic by the positive charge on the adjacent nitrogen. This leads to the cleavage of the weak S-N bond. For instance, the reaction of isothiazolium salts with nucleophiles like sodium benzoylacetate has been shown to result in ring opening, followed by rearrangement to form thiophene (B33073) derivatives. While this specific reaction has not been documented for this compound, the underlying principle of nucleophilic attack at the sulfur atom provides a plausible pathway for its ring-opening.

The presence of the hydroxyl and mercapto groups at positions 3 and 5, respectively, would likely influence the electron density of the ring and thus its susceptibility to nucleophilic attack. The electron-donating nature of these groups may partially deactivate the ring towards nucleophilic attack compared to unsubstituted isothiazoles. However, under basic conditions, deprotonation of the hydroxyl or mercapto group would enhance the electron-donating effect, potentially directing nucleophilic attack to other positions or facilitating alternative ring-opening pathways.

Base-Catalyzed Rearrangements:

Isothiazole derivatives can undergo various rearrangement reactions, often catalyzed by bases. For 3-hydroxyisothiazole derivatives, a notable rearrangement is the O- to N-acyl migration. rsc.org While acylation initially occurs at the more nucleophilic oxygen atom of the hydroxyl group, the resulting O-acylisothiazole can rearrange to the thermodynamically more stable N-acylisothiazolin-3-one. rsc.org This migration is often intermolecular and can be catalyzed by nucleophiles. rsc.org The equilibrium position between the O- and N-acyl isomers is influenced by the steric bulk of the acyl group. rsc.org

Another potential rearrangement pathway for isothiazole derivatives involves photochemical conditions. For example, irradiation of phenylisothiazoles can lead to their rearrangement to the corresponding phenylthiazoles. researchgate.net The mechanism is thought to involve cleavage of the S-N bond followed by reorganization and recyclization. The specific influence of the hydroxyl, mercapto, and carboxylic acid substituents on the photochemical reactivity of this compound would require further investigation.

| Reaction Type | Initiator/Catalyst | Plausible Mechanism | Potential Products |

| Nucleophilic Ring Opening | Strong Nucleophiles | Attack at the ring sulfur atom, leading to S-N bond cleavage. | Thiophene derivatives, acyclic compounds |

| Acyl Migration | Heat or Nucleophiles | Reversible intermolecular migration of an acyl group from the 3-hydroxy oxygen to the ring nitrogen. | N-Acylisothiazolin-3-one derivatives |

| Photochemical Rearrangement | UV Irradiation | S-N bond cleavage followed by skeletal rearrangement and recyclization. | Thiazole (B1198619) derivatives |

Formation of Schiff Bases and Other Condensation Products from Isothiazole Amines

The synthesis of Schiff bases requires the presence of a primary amino group. This compound does not possess an amino group; therefore, its conversion to an amino derivative is a prerequisite for the formation of Schiff bases. A plausible synthetic route would involve the conversion of either the hydroxyl or mercapto group into an amino group. For instance, the hydroxyl group could potentially be converted to a leaving group and subsequently displaced by an amine or ammonia (B1221849). Alternatively, reduction of a nitro derivative, introduced at a suitable position, could yield the desired amino-isothiazole.

Once an amino derivative, such as 5-amino-3-hydroxyisothiazole-4-carboxylic acid, is obtained, it can readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by acids or bases.

The general mechanism for Schiff base formation from an isothiazole amine is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the isothiazole amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate, often referred to as a carbinolamine.

Dehydration: The carbinolamine then undergoes dehydration, typically acid-catalyzed, to eliminate a molecule of water and form the stable C=N double bond of the Schiff base.

The reactivity of the isothiazole amine in Schiff base formation can be influenced by the electronic properties of the isothiazole ring. The presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group would modulate the nucleophilicity of the amino group.

| Reactant 1 (Isothiazole Amine) | Reactant 2 (Carbonyl Compound) | Reaction Conditions | Product (Schiff Base) |

| 5-Amino-3-hydroxyisothiazole-4-carboxylic acid | Benzaldehyde | Ethanol, reflux, catalytic acetic acid | (E)-4-((Benzylideneamino)-3-hydroxyisothiazole-4-carboxylic acid |

| 5-Amino-3-hydroxyisothiazole-4-carboxylic acid | Salicylaldehyde | Methanol, reflux | 3-Hydroxy-4-(((2-hydroxybenzylidene)amino)isothiazole-4-carboxylic acid |

| 5-Amino-3-methylisothiazole-4-carboxamide | Substituted Aromatic Aldehydes | Not specified | Acyl and ureido derivatives of the corresponding Schiff base |

These Schiff bases derived from isothiazole amines are valuable intermediates in organic synthesis and can be further modified or utilized in the construction of more complex heterocyclic systems.

An in-depth spectroscopic and structural analysis of chemical compounds is fundamental to understanding their molecular architecture and physicochemical properties. This article provides a focused examination of this compound, detailing the advanced spectroscopic techniques used for its structural elucidation. The methodologies discussed are central to characterizing the compound's connectivity, molecular weight, vibrational modes, and three-dimensional structure.

Theoretical and Computational Investigations of 3 Hydroxy 5 Mercaptoisothiazole 4 Carboxylic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity (e.g., DFT Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 3-Hydroxy-5-mercaptoisothiazole-4-carboxylic acid. DFT calculations can provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Theoretical studies on related isothiazole (B42339) derivatives have utilized DFT to analyze molecular geometries, net charges, bond lengths, and dipole moments. researchgate.net For this compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to obtain an optimized molecular geometry.

From these calculations, key electronic properties can be determined. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) surfaces can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In a hypothetical study of this compound, one might expect the MEP to show negative potential (red/yellow areas) around the oxygen and sulfur atoms, indicating susceptibility to electrophilic attack, and positive potential (blue areas) near the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity/stability |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. For this compound, MD simulations could reveal the preferred three-dimensional structures (conformers) in different environments, such as in a vacuum or in a solvent.

The simulation would involve defining a force field (a set of parameters describing the potential energy of the system) for the molecule and then solving Newton's equations of motion for each atom. This generates a trajectory of atomic positions and velocities over time. Analysis of this trajectory can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying how the molecule interacts with other molecules, including solvent molecules or biological macromolecules. For instance, by simulating the molecule in a box of water molecules, one could analyze the formation and dynamics of hydrogen bonds between the hydroxyl, carboxyl, and mercapto groups of the solute and the surrounding water. This provides insights into its solubility and hydration properties. Studies on related heterocyclic compounds have successfully used MD simulations to understand protein-ligand interactions and stability. nih.gov

Prediction of Spectroscopic Parameters and Spectral Interpretation via Computational Methods

Computational methods, especially DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and aid in spectral interpretation.

For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the stretching of C=O, O-H, S-H, and C-S bonds. Theoretical calculations on similar molecules have shown good agreement with experimental vibrational spectra. chemrxiv.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com The calculated chemical shifts, when compared to experimental data, can help in the complete assignment of the NMR spectrum and confirm the connectivity of atoms in the molecule.

Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method provides information about the excitation energies and oscillator strengths of electronic transitions, helping to interpret the observed absorption bands.

Table 2: Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3550 |

| O-H stretch (carboxyl) | 3400 |

| S-H stretch | 2550 |

| C=O stretch | 1720 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including identifying intermediates and transition states. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface of the reaction.

By locating the transition state structures (the highest energy point along the reaction coordinate) and calculating the activation energy, one can predict the feasibility and rate of a reaction. For example, the mechanism of a decarboxylation reaction or the oxidation of the mercapto group could be elucidated.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state connects the desired reactants and products. These computational approaches have been successfully applied to understand the reaction mechanisms of various heterocyclic compounds.

Tautomerism and Isomerism Studies of this compound

This compound can potentially exist in several tautomeric forms due to the presence of hydroxyl, mercapto, and carboxylic acid groups, as well as the isothiazole ring. Tautomers are isomers that differ in the position of a proton and a double bond.

Computational studies are highly effective in determining the relative stabilities of different tautomers. By calculating the electronic energies of all possible tautomeric forms using high-level quantum chemical methods, one can predict the most stable tautomer in the gas phase. For instance, the hydroxy group can exist in the keto form, and the mercapto group can exist in the thione form. The isothiazole ring itself can also participate in tautomerism.

The influence of solvent on tautomeric equilibrium can be investigated using implicit or explicit solvent models in the calculations. Ab initio studies on related diazoles have shown that the relative stability of tautomers can be significantly influenced by the nature of the exocyclic group (hydroxy vs. mercapto). researchgate.net For this compound, it would be crucial to investigate the equilibrium between the hydroxy/mercapto form and various keto/thione tautomers.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Mechanistic Biological Research and Pharmacological Profiling of 3 Hydroxy 5 Mercaptoisothiazole 4 Carboxylic Acid Derivatives Strictly Preclinical and in Vitro Studies

Enzyme Inhibition and Activation Mechanisms

Derivatives of the thiazole (B1198619) and isothiazole (B42339) carboxylic acid scaffold have been identified as potent inhibitors of various enzymes, a characteristic largely attributed to the heterocyclic core's ability to coordinate with metal ions in enzyme active sites or engage in specific hydrogen bonding and hydrophobic interactions.

One of the most significant areas of investigation has been the inhibition of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.netnih.gov A study on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids revealed them to be a novel class of MBL inhibitors. researchgate.netnih.gov These compounds are thought to act by having their carboxylic acid and thiazoline (B8809763) nitrogen/sulfur atoms chelate the zinc ions essential for the catalytic activity of MBLs. researchgate.net For instance, (R)-2-(1-hydroxy-2-methylpropan-2-yl)-4,5-dihydrothiazole-4-carboxylic acid demonstrated significant inhibitory activity against the IMP-1 MBL enzyme. researchgate.net

Table 1: Inhibitory Activity of Thiazole Derivatives against Metallo-β-Lactamases (MBLs)

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| (R)-2-(2-mercaptopropan-2-yl)-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 27.9 |

| (R)-2-(2-hydroxypropan-2-yl)-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 34.7 |

| (R)-2-(naphthalen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 4.9 |

| (R)-2-p-tolyl-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 77.0 |

Data sourced from preclinical in vitro assays. researchgate.net

Beyond MBLs, thiazole carboxamide derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes. acs.org Compound 2b (structure detailed in the final table) was identified as a potent inhibitor of both COX-1 (IC50 of 0.239 µM) and COX-2 (IC50 of 0.191 µM). acs.org Furthermore, thiazole-methylsulfonyl derivatives have shown inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), with IC50 values in the micromolar range. acs.org

Receptor Binding and Ligand-Target Interaction Studies

The interaction of thiazole and isothiazole derivatives with cellular receptors is a key aspect of their pharmacological profile. These interactions are often studied through in vitro binding assays and in silico molecular docking to elucidate the specific molecular contacts that drive biological activity.

A notable example involves the Hydroxy-Carboxylic Acid (HCA) receptors, a family of G protein-coupled receptors. researchgate.netfrontiersin.orgguidetopharmacology.orgnih.gov These receptors possess a ligand-binding pocket specifically designed for carboxylic acids. researchgate.net Key to ligand recognition are conserved arginine and histidine residues within the transmembrane domains that form electrostatic interactions with the carboxylate group of the ligand. researchgate.net While not specific to isothiazoles, this highlights a general mechanism by which carboxylic acid-containing heterocyclic compounds can engage with GPCRs. Cryo-electron microscopy structures of HCA2 and HCA3 have revealed that agonists form a salt bridge with a conserved arginine to activate the receptor. nih.gov

In the context of cancer biology, derivatives of 2-(3-benzamidopropanamido)thiazole-5-carboxylate have been identified as inhibitors of the kinesin HSET (KIFC1). nih.gov In vitro inhibition assays demonstrated that these compounds can achieve nanomolar biochemical potency. nih.gov To confirm direct interaction within a cellular context, a target engagement probe was developed. This probe, featuring a TCO-tag, was shown to colocalize with HSET at the mitotic spindle, and its binding could be competitively displaced by a non-labeled ligand, confirming direct target engagement in cells. nih.gov

Cellular Pathway Modulation and Signal Transduction Investigations

The binding of isothiazole and thiazole derivatives to their molecular targets initiates cascades of cellular events, modulating signaling pathways that control fundamental processes like cell survival, proliferation, and death.

Gene Expression and Proteomic Profiling in Cellular Models

While specific gene expression or broad proteomic profiling studies for 3-Hydroxy-5-mercaptoisothiazole-4-carboxylic acid derivatives are not extensively reported, related research methodologies show promise for future investigations. For instance, proteomic approaches have been successfully used to study the molecular interactions between parasites and host intestinal cells in vitro, identifying changes in protein expression in both organisms upon interaction. nih.gov This highlights a powerful technique to understand cellular responses. Similarly, metabolite profiling of carboxylic acids in biological samples like urine has been established using advanced techniques like capillary electrophoresis-mass spectrometry (CE-MS), which could be applied to track the metabolic impact of these compounds on cellular models. unl.edunih.gov

Investigation of Apoptosis and Proliferation in Cell Lines (excluding clinical trials)

A significant body of in vitro research has focused on the anti-proliferative and pro-apoptotic effects of isothiazole and thiazole derivatives in cancer cell lines.

Derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid have demonstrated selective anti-proliferative activity. nih.gov In vitro screening using MTT and SRB assays showed these compounds caused high inhibition of proliferation in human biphenotypic B cell myelomonocytic leukemia (MV4-11) and human colon adenocarcinoma (LoVo) cell lines, with lower activity against breast adenocarcinoma (MCF-7) cells. nih.gov

Similarly, novel 4-thiazolidinone (B1220212) derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. mdpi.com Mechanistic studies revealed that these compounds trigger both the intrinsic and extrinsic apoptotic pathways, evidenced by a reduction in mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. mdpi.com One derivative was also found to affect the expression of key apoptotic proteins, including p53 and cytochrome C. mdpi.com In another study, 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA) was found to protect Jurkat T cells from apoptosis induced by oxidative stress by suppressing FasL expression and increasing levels of the antiapoptotic protein c-FLIP(S). nih.gov

Table 2: Anti-proliferative Activity of Isothiazole/Thiazole Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Assay | Key Finding |

|---|---|---|---|

| 5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | MV4-11 (Leukemia) | MTT/SRB | High inhibition of proliferation |

| 5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | LoVo (Colon Cancer) | MTT/SRB | High inhibition of proliferation |

| 5-Hydroxyindole-3-carboxylic acid ester derivatives | MCF-7 (Breast Cancer) | MTT | Potent cytotoxicity (IC50 = 4.7 µM for compound 5d ) |

| 5-Ene-2-arylaminothiazol-4(5H)-ones | MCF-7 (Breast Cancer) | MTT | Potent cytotoxic activity in micromolar concentrations |

| Thiazole carboxamide derivatives | Hep3B (Hepatocellular Carcinoma) | MTS | Potent to moderate activity |

Data from in vitro cell-based assays. acs.orgnih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For isothiazole and thiazole carboxylic acid derivatives, SAR has been explored in the contexts of both antimicrobial and anticancer activities.

In the development of MBL inhibitors based on the 4,5-dihydrothiazole-4-carboxylic acid scaffold, modifications at the 2-position of the thiazole ring were found to be critical for activity. researchgate.net For example, substituting the 2-phenyl ring of an initial hit compound with a naphthalene (B1677914) ring resulted in a significant increase in inhibitory potency against the IMP-1 enzyme. researchgate.net

For antimicrobial agents, SAR studies of 2,4-disubstituted thiazole derivatives revealed that specific substitutions are favorable for activity. bohrium.com Molecular docking results suggest that some compounds may act as DNA gyrase inhibitors through an allosteric effect. bohrium.com In another series of thiazole derivatives, the presence of a p-bromophenyl group at the fourth position of the thiazole ring was found to increase antifungal and antituberculosis activities. nih.gov

In the context of anti-inflammatory agents, research on derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid explored how modifying the carboxylic acid group into various amides affected activity. nih.gov This systematic modification allowed researchers to identify structures with significant anti-inflammatory properties in preclinical models. nih.gov

Antimicrobial Activity Studies in vitro (e.g., Bacterial, Fungal, Viral Targets)

The isothiazole and thiazole scaffolds are present in numerous antimicrobial agents, and their derivatives are frequently screened for antibacterial and antifungal activity. mersin.edu.trnih.gov

A series of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids were synthesized and tested for antimicrobial effects. osi.lv Two compounds, 1-(6-Nitrobenzo[d]thiazol-2-yl)- and 1-{5-[(4-nitrophenyl)sulfonyl]thiazol-2-yl}-5-oxopyrrolidine-3-carboxylic acid, showed bacteriostatic activity against the Gram-positive bacterium Bacillus subtilis. osi.lv Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide also demonstrated antimicrobial effects, primarily against Gram-positive bacteria. mdpi.com One compound from this series, featuring a 5-nitro-2-furoyl moiety, was particularly active, with a minimum inhibitory concentration (MIC) as low as 1.95 µg/mL. mdpi.com

Fused thiazole derivatives, such as 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acids, have also been evaluated. nih.gov Compounds from this class containing a terminal amide fragment exhibited broad-spectrum antibacterial activity. nih.gov

Table 3: In Vitro Antimicrobial Activity of Thiazole/Isothiazole Derivatives

| Compound Class | Target Organism | Activity Metric | Result |

|---|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivative (15 ) | Gram-positive bacteria | MIC | 1.95–15.62 µg/mL |

| 5-Oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acid derivatives | Bacillus subtilis | Bacteriostatic Activity | Active |

| Heteroaryl(aryl) thiazole derivative (3 ) | Various bacteria | MIC | 0.23–0.7 mg/mL |

| 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives | Various bacteria | Antibacterial Activity | Broad spectrum activity |

Data from in vitro microbiology assays. nih.govosi.lvmdpi.comnih.gov

Antineoplastic Activity of Isothiazole and Thiazole Derivatives in Established Cancer Cell Lines (excluding clinical human trials)

Derivatives of isothiazole and thiazole have demonstrated significant antineoplastic activity across a variety of human cancer cell lines in preclinical, in vitro studies. These compounds are of interest in medicinal chemistry due to their wide range of pharmacological properties. mdpi.com The cytotoxic effects of these derivatives are often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

For instance, a novel series of 2,4-disubstituted-1,3-thiazole analogues demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov One of the most active compounds in this series, compound 8, exhibited a strong inhibitory effect on aromatase and protein tyrosine kinase, suggesting a multi-targeted mechanism of action. nih.gov In another study, a series of bis-thiazole derivatives were synthesized and screened for their cytotoxic activities against a panel of cancer cell lines including MCF-7 (breast), Hela (cervical), A2780 (ovarian), and KF-28 (ovarian). frontiersin.org Notably, some of these compounds exhibited remarkable cytotoxic activities, with IC50 values in the nanomolar range, indicating high potency. frontiersin.org For example, compound 5c showed a potent IC50 value of 0.6 nM against the Hela cell line, and compound 5f had an IC50 of 6 nM against the KF-28 cell line. frontiersin.org

The antineoplastic activity of these compounds is not limited to a single type of cancer. Studies have shown efficacy against human glioblastoma and melanoma cells, with some derivatives showing selectivity for these cancer types while having low toxicity towards normal cells. researchgate.netisofts.kiev.ua Furthermore, some thiazole derivatives have been found to induce apoptosis in cancer cells. For example, a synthesized thiazole derivative was shown to induce apoptosis in the pre-G1 phase and halt the cell cycle in the G1 and S phases in breast cancer cells. nih.gov

Below is a data table summarizing the in vitro cytotoxic activity of selected thiazole derivatives from various studies.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8 | MCF-7 (Breast) | 3.36 (µg/ml) | nih.gov |

| Compound 5c | Hela (Cervical) | 0.0006 | frontiersin.org |

| Compound 5f | KF-28 (Ovarian) | 0.006 | frontiersin.org |

| Compound 5a | U251 (Glioblastoma) | Not specified | researchgate.netisofts.kiev.ua |

| Compound 4c | MCF-7 (Breast) | 2.57 | mdpi.com |

| Compound 4c | HepG2 (Liver) | 7.26 | mdpi.com |

Molecular Docking, Chemoinformatics, and In Silico Ligand Design of Isothiazole and Thiazole Derivatives

Molecular docking, chemoinformatics, and in silico ligand design are powerful computational tools used in the discovery and development of novel anticancer agents, including isothiazole and thiazole derivatives. bohrium.comjpionline.org These methods allow researchers to predict the binding interactions between small molecules and their biological targets, providing insights into their potential mechanisms of action and guiding the design of more potent and selective inhibitors. connectjournals.comhealthinformaticsjournal.com

Molecular docking studies have been extensively used to investigate the binding modes of thiazole derivatives with various cancer-related protein targets. For example, docking studies have been performed on targets such as the STAT2 SH2 domain and DNA, revealing significant binding affinities for certain thiazole-indole-isoxazole derivatives. connectjournals.comresearchgate.net In another study, molecular docking was used to explore the interaction of thiazole derivatives with topoisomerase II, a key enzyme involved in DNA replication and a common target for anticancer drugs. nih.govnih.gov The results indicated a strong binding affinity of the synthesized compounds to the DNA-Topo II complex, which correlated with their in vitro cytotoxic activity. nih.govnih.gov

Chemoinformatics approaches, including the analysis of drug-likeness properties and ADME (absorption, distribution, metabolism, and excretion) profiling, are crucial for evaluating the therapeutic potential of newly synthesized compounds. bohrium.com In silico studies have confirmed that many thiazole derivatives possess favorable oral bioavailability and drug-like properties, making them promising candidates for further development. healthinformaticsjournal.com

The design of novel thiazole-based anticancer agents often involves an in silico approach where virtual libraries of compounds are created and screened against specific targets. researchgate.net This computational screening helps in prioritizing compounds for synthesis and biological evaluation. For instance, a study on thiazole-based sulfonamide derivatives used computational analysis to predict their cytotoxic activity, which was later confirmed by in vitro experiments. nih.gov

The following table provides examples of protein targets that have been investigated in molecular docking studies with thiazole derivatives.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Thiazole-indole-isoxazole derivatives | STAT2 SH2 domain | Not specified | connectjournals.comresearchgate.net |

| Pyrano[2,3-d]thiazole derivative | DNA-Topo II complex | Not specified | nih.govnih.gov |

| Thiazole-incorporated semicarbazones | Oncogenic targets | Not specified | healthinformaticsjournal.com |

| Thiazole-based sulfonamides | Carbonic anhydrase | Not specified | nih.gov |

Target Identification and Validation Methodologies for Isothiazole and Thiazole Derivatives

Identifying and validating the molecular targets of novel anticancer compounds is a critical step in drug discovery. For isothiazole and thiazole derivatives, a range of methodologies are employed to elucidate their mechanisms of action.

Phenotypic screening is a common initial approach where compounds are tested for their ability to produce a desired phenotype, such as cancer cell death, without prior knowledge of the specific target. nih.gov The potent cytotoxic effects observed for many thiazole derivatives in various cancer cell lines are a form of phenotypic screening. researchgate.netacs.org Once a compound with interesting activity is identified, further studies are conducted to identify its molecular target.

Target-based screening is also widely used, where compounds are designed and tested against a known biological target. Many thiazole derivatives have been specifically designed to inhibit protein kinases, which play a crucial role in cancer cell signaling. nih.gov For instance, some thiazole-containing compounds have been developed as inhibitors of receptor tyrosine kinases (RTKs), non-receptor tyrosine kinases (nRTKs), and serine/threonine kinases. researchgate.net

Molecular docking and in silico studies , as discussed in the previous section, play a significant role in hypothesizing potential targets. These computational predictions can then be validated experimentally.

While advanced techniques like CRISPR-based approaches and proteome profiling are revolutionizing target identification and validation in cancer research, their specific application to isothiazole and thiazole derivatives is not yet extensively documented in the available literature. nih.govfrontiersin.orgjptcp.comdoaj.org CRISPR/Cas9 technology can be used to systematically knock out genes in cancer cells to identify those that are essential for the activity of a particular compound, thereby revealing its target. nih.govfrontiersin.orgjptcp.comdoaj.org Proteome profiling techniques can identify changes in protein expression or modification in response to compound treatment, providing clues about the affected pathways and potential targets.

The validation of identified targets often involves biochemical assays to confirm direct binding and inhibition, as well as cell-based assays to demonstrate that target engagement leads to the observed cellular phenotype. For example, the inhibition of enzymes like aromatase and protein tyrosine kinase by a thiazole derivative was confirmed through enzymatic assays. nih.gov

Advanced Applications and Materials Science Research Involving 3 Hydroxy 5 Mercaptoisothiazole 4 Carboxylic Acid

Role as a Key Building Block in Complex Heterocyclic Synthesis

Multifunctional aromatic carboxylic acids are highly valued as versatile building blocks in the design and synthesis of novel metal-organic networks and complex heterocyclic systems. mdpi.comnih.gov The isothiazole (B42339) ring system itself is a crucial component in various biologically active compounds. mdpi.com 3-Hydroxy-5-mercaptoisothiazole-4-carboxylic acid embodies this potential, offering multiple reactive sites for synthetic transformations.

The carboxylic acid group is a classic precursor for a wide array of functional groups, enabling the formation of esters, amides, and acid halides. These transformations are fundamental steps in constructing larger molecules. The hydroxyl and mercapto groups provide additional handles for synthetic elaboration. For instance, they can undergo alkylation, acylation, or act as nucleophiles in ring-forming reactions. This multi-functionality allows the molecule to be a linchpin in the synthesis of fused heterocyclic systems, where the isothiazole ring is annulated with other rings. Such strategies are employed to create complex structures, for example, by reacting a functional group on the isothiazole core with a suitably substituted partner molecule to facilitate intramolecular cyclization. nih.govmedcraveonline.com The ability to selectively react one functional group while preserving the others is key to its utility as a building block, enabling stepwise and controlled construction of intricate molecular architectures.

Ligand Design in Coordination Chemistry and Metal Complex Formation

The design of ligands for creating coordination polymers and metal-organic frameworks (MOFs) often relies on organic molecules that possess multiple binding sites. mdpi.com this compound is an exemplary candidate for a multidentate ligand due to the presence of several potential donor atoms. The carboxylate group, the hydroxyl group, and the mercapto group can all coordinate with metal ions.

The molecule can act as a chelating agent, binding to a single metal center through two or more donor sites to form a stable ring structure. For example, it can form a chelate ring by coordinating through the carboxylate oxygen and the adjacent hydroxyl oxygen, a common binding mode for α-hydroxycarboxylic acids. mdpi.com Alternatively, coordination could involve the mercapto sulfur and the ring nitrogen, or other combinations depending on the metal ion's properties (hard/soft acid-base principles) and the reaction conditions. mdpi.com

Furthermore, its functional groups can act as bridging units, linking multiple metal centers together to form polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers. mdpi.com This capability is crucial in crystal engineering, where the goal is to construct materials with specific topologies and properties, such as porosity for gas storage or luminescence for sensing applications. mdpi.com

| Coordination Mode | Donor Atoms Involved | Resulting Structure | Potential Metal Ions |

|---|---|---|---|

| Monodentate | Carboxylate (O) or Mercapto (S) | Simple Metal Complex | Alkali metals, Transition metals |

| Bidentate Chelating | Carboxylate (O) and Hydroxyl (O) | 5-membered Chelate Ring | Ti(IV), Fe(III), Cu(II) |

| Bidentate Chelating | Carboxylate (O) and Ring Nitrogen (N) | 6-membered Chelate Ring | Transition metals (e.g., Zn, Cd) |

| Bridging | Carboxylate (O,O') | Dinuclear Complex or Polymer Chain | Lanthanides, Transition metals |

| Tridentate Chelating | Carboxylate (O), Hydroxyl (O), Mercapto (S) | Fused Chelate Rings | Heavier Transition Metals |

Application in Analytical Chemistry Methodologies (e.g., derivatizing agent for HPLC)

In high-performance liquid chromatography (HPLC), derivatization is a technique used to chemically modify an analyte to enhance its detectability or improve its separation characteristics. researchgate.net Reagents used for this purpose typically introduce a chromophore, a fluorophore, or an electrochemically active group onto the analyte.

This compound possesses features that make it a promising scaffold for developing new derivatizing agents. The mercapto (thiol) group is a potent nucleophile that can react selectively with electrophilic functional groups in other molecules, such as alkyl halides or α,β-unsaturated carbonyls. By first attaching a reporter group (like a fluorescent naphthalimide or a coumarin) to the isothiazole core via its carboxylic acid or hydroxyl group, the resulting molecule could serve as a highly sensitive tagging agent for thiol-reactive analytes.

Conversely, the compound itself can be derivatized for improved analysis. Short-chain carboxylic acids often exhibit poor retention in reversed-phase HPLC and ionize inefficiently in mass spectrometry. nih.gov Chemical derivatization of the carboxylic acid group of the title compound with a reagent that adds a bulky, nonpolar, and easily ionizable tag can overcome these challenges. nih.govthermofisher.com For instance, coupling with an appropriate amine-containing reagent can significantly improve its chromatographic behavior and detection limits in LC-MS/MS analysis. nih.govnih.govnih.gov

| Strategy | Target Functional Group on Title Compound | Reagent Type | Purpose |

|---|---|---|---|

| Analyte Derivatization | Carboxylic Acid | Fluorescent Diazoalkanes (e.g., ADAM) | Improved detection of the title compound |

| Analyte Derivatization | Carboxylic Acid | Amine-containing reagents (with EDC coupling) | Improved retention and MS ionization of the title compound. nih.gov |

| Use as a Derivatizing Agent | Mercapto (Thiol) | Reacts with analytes containing electrophilic groups (e.g., maleimides, alkyl halides) | Tagging and quantification of specific analytes |

Exploration in Functional Materials Design (e.g., polymers, sensors, organic semiconductors)

The unique combination of functional groups on the this compound molecule makes it an attractive building block for the design of advanced functional materials.

Polymers: Hydroxycarboxylic acids are established monomers for the synthesis of polyesters. google.com The title compound can undergo polymerization through its carboxylic acid and hydroxyl groups to produce polyesters where the functional isothiazole ring is incorporated into the polymer backbone. Such polymers could exhibit unique thermal, optical, or metal-binding properties. Alternatively, the carboxylic acid can be converted to other polymerizable groups (e.g., an acrylate (B77674) or acrylamide), allowing it to be incorporated as a pendant group in vinyl polymers. The mercapto group also opens possibilities for thiol-ene "click" polymerization, a highly efficient and versatile method for polymer and network synthesis.

Sensors: The mercapto group has a strong affinity for gold surfaces, enabling the straightforward formation of self-assembled monolayers (SAMs). This property is extensively used in the fabrication of electrochemical and optical sensors. researchgate.net By immobilizing this compound or its derivatives on a gold electrode, a chemically modified surface can be created. The heterocyclic part of the molecule, with its multiple potential coordination sites, could then serve as a recognition element for the selective binding and detection of specific metal ions. mdpi.com

Organic Semiconductors: The field of organic electronics often utilizes sulfur-containing heterocyclic compounds due to their favorable electronic properties and intermolecular interactions. The planar, electron-rich isothiazole ring system within this compound suggests its potential as a fragment for designing novel organic semiconductor materials. While this application is largely exploratory, the molecule provides a synthetically versatile platform for creating larger, more conjugated systems that could be investigated for their charge-transport properties in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Future Directions and Emerging Research Avenues for 3 Hydroxy 5 Mercaptoisothiazole 4 Carboxylic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-Hydroxy-5-mercaptoisothiazole-4-carboxylic acid and its derivatives should prioritize environmentally benign methods, moving away from conventional approaches that may involve harsh conditions or hazardous reagents. bepls.com Green chemistry principles offer a pathway to safer, more efficient, and sustainable production. frontiersin.org

Future research should focus on:

Mechanochemistry: Utilizing techniques like ball milling could enable solvent-free synthesis, reducing waste and energy consumption. tandfonline.comunigoa.ac.in This approach involves the direct mechanical grinding of solid reactants to induce chemical reactions.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity. rasayanjournal.co.in This technique has been successfully applied to various heterocyclic systems. bepls.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, and mixing), enhancing safety and scalability. This methodology would be ideal for optimizing the synthesis of the target isothiazole (B42339) and its derivatives in a controlled and reproducible manner.

Biocatalysis: Employing enzymes as catalysts could offer high selectivity and specificity under mild reaction conditions, representing a pinnacle of green synthetic chemistry.

Table 1: Comparison of Hypothetical Synthetic Approaches

| Parameter | Traditional Synthesis (Hypothetical) | Sustainable Future Synthesis (Proposed) |

|---|---|---|

| Solvent | High-boiling, non-recyclable organic solvents | Solvent-free (ball milling), green solvents (e.g., water, ionic liquids) |

| Energy | Prolonged heating with conventional methods | Microwave irradiation, mechanochemistry (reduced energy input) |

| Catalyst | Heavy metal or corrosive acid/base catalysts | Reusable solid-supported catalysts, biocatalysts |

| Waste | Significant solvent and byproduct waste | Minimal waste generation, improved atom economy |

Exploration of Uncharted Reactivity Profiles and Novel Derivative Synthesis

The unique combination of three reactive functional groups on the this compound scaffold offers a vast, yet unexplored, chemical space for derivatization. Future work should systematically investigate the selective modification of each functional group to build a library of novel compounds.

Mercapto Group (-SH) Modification: This nucleophilic group is a prime site for S-alkylation, S-acylation, or oxidation to sulfonic acids. It can also be used in disulfide bond formation or in Michael additions, opening pathways to a wide array of derivatives.

Carboxylic Acid (-COOH) Modification: Standard transformations can yield esters, amides, and acid chlorides. Amide coupling with diverse amines or amino acids could generate compounds with potential pharmacological properties, a strategy proven effective for other isothiazole carboxylic acids. nih.gov

Hydroxyl Group (-OH) Tautomerism and Modification: The 3-hydroxyisothiazole moiety can exist in tautomeric equilibrium with an isothiazol-3(2H)-one form. researchgate.net This reactivity can be exploited. Furthermore, the hydroxyl group can be O-alkylated or O-acylated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Table 2: Potential Derivative Classes and Synthetic Strategies

| Functional Group Targeted | Reaction Type | Potential Derivative Class |

|---|---|---|

| Mercapto (-SH) | Alkylation | Thioethers |

| Mercapto (-SH) | Oxidation | Sulfonic Acids/Sulfonamides |

| Carboxylic Acid (-COOH) | Amide Coupling | Carboxamides |

| Carboxylic Acid (-COOH) | Esterification | Esters |

Integration with Advanced Spectroscopic and Imaging Techniques for Real-time Studies

To fully understand the synthesis and reactivity of this compound, future research must integrate advanced analytical methods for real-time monitoring and characterization. researchgate.net Such techniques provide mechanistic insights that are unattainable through conventional endpoint analysis.

In-situ Spectroscopy: Techniques like Process Analytical Technology (PAT), including in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, can track the concentration of reactants, intermediates, and products in real-time. This allows for precise reaction optimization and a deeper understanding of reaction kinetics and mechanisms.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HMBC, HSQC) will be crucial for the unambiguous structural elucidation of novel derivatives. Furthermore, specialized NMR methods can be used to study tautomeric equilibria and reaction dynamics in solution.

Mass Spectrometry Imaging (MSI): For biological investigations, MSI could be employed to visualize the distribution of the parent compound and its metabolites in tissue sections, providing critical information on drug localization and metabolism without the need for labeling.

Table 3: Advanced Spectroscopic Applications

| Technique | Application for this compound |

|---|---|

| In-situ FTIR/Raman | Real-time monitoring of synthetic reactions to optimize yield and purity. |

| 2D NMR Spectroscopy | Unambiguous structure confirmation of new, complex derivatives. |

| High-Resolution Mass Spectrometry | Identification of metabolites and reactive intermediates formed during bioactivation studies. nih.gov |

Expanding the Scope of Preclinical Biological Investigations and Polypharmacology

The isothiazole nucleus is a well-established pharmacophore present in a range of clinically used drugs and biologically active compounds. researchgate.netmedwinpublishers.com The multifunctionality of this compound suggests that its derivatives could exhibit a wide spectrum of biological activities. Future research should move beyond preliminary screening to encompass a broader, more systematic evaluation.

A key emerging area is polypharmacology , the concept of designing single molecules that can modulate multiple biological targets simultaneously. This is particularly relevant for complex diseases like cancer or neurodegenerative disorders. The diverse functional handles on this compound make it an ideal scaffold for creating multi-target ligands.

Future biological investigations should include:

Broad-Spectrum Antiviral and Anticancer Screening: Isothiazoles have shown promise in these areas. researchgate.net A library of derivatives should be tested against a wide panel of viruses and cancer cell lines.

Enzyme Inhibition Assays: The carboxylic acid and mercapto groups are common features in enzyme inhibitors (e.g., protease, kinase inhibitors). Screening against panels of therapeutically relevant enzymes is a logical next step.

Exploring Neurological and Inflammatory Pathways: Certain isothiazole-containing drugs, like ziprasidone, act on the central nervous system. wikipedia.org Derivatives should be evaluated for activity against targets involved in neuroinflammation and psychiatric disorders.

Table 4: Proposed Biological Targets for Investigation

| Therapeutic Area | Potential Molecular Target Class | Rationale |

|---|---|---|

| Oncology | Protein Kinases, Histone Deacetylases (HDACs) | Isothiazole derivatives have shown anticancer activity. |

| Virology | Viral Proteases, Polymerases | The isothiazole core is a known antiviral pharmacophore. |

| Inflammation | Cyclooxygenases (COX), Lipoxygenases (LOX) | Anti-inflammatory properties have been reported for related structures. |

Design of Next-Generation Isothiazole-Based Probes and Research Tools

Beyond its potential as a therapeutic agent, this compound can be engineered into sophisticated chemical probes to study biological systems. Its functional groups provide convenient handles for the attachment of reporter tags.

Future directions in this area include:

Fluorescent Probes: The carboxylic acid or mercapto group can be conjugated to a fluorophore. Such probes could be designed to detect specific enzymes, reactive oxygen species, or metal ions in living cells, with the isothiazole core providing target specificity.

Affinity-Based Probes: The molecule could be functionalized with a photoreactive group (e.g., an azide (B81097) or benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). These photoaffinity probes can be used to identify the specific protein targets of the molecule within a complex biological sample.

Covalent Probes: The mercapto group, or a suitably activated derivative, could be designed to form a covalent bond with a specific nucleophilic residue (e.g., cysteine) in a target protein. This allows for permanent labeling and facilitates target identification and validation.

Table 5: Design Concepts for Isothiazole-Based Research Tools

| Probe Type | Design Strategy | Potential Application |

|---|---|---|

| Fluorescent Probe | Conjugate a fluorophore to the -COOH or -SH group. | Real-time imaging of specific analytes or enzymatic activity in cells. |

| Photoaffinity Probe | Attach a photoreactive group and a biotin tag. | Covalent labeling and identification of cellular binding partners (target ID). |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-5-mercaptoisothiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursor molecules such as thioamides or thioureas under acidic or basic conditions. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives . Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield. Purification via recrystallization or column chromatography is recommended, with purity verified by HPLC (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm the presence of hydroxyl (-OH), mercapto (-SH), and carboxylic acid (-COOH) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography : To resolve crystal structure and confirm stereochemistry, as demonstrated for analogous isoxazole derivatives .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to verify stoichiometry .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidation due to the reactive -SH group. Store at 0–4°C in amber vials under inert gas (e.g., argon). In aqueous solutions, stability decreases above pH 7; use buffered solutions (pH 4–6) for short-term experiments. Monitor degradation via UV-Vis spectroscopy (λ~270 nm) .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity and interaction mechanisms of this compound in medicinal chemistry?